molecular formula C21H28N2O4S B2853927 N-((1-benzylpiperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide CAS No. 953261-18-2

N-((1-benzylpiperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide

Cat. No.: B2853927
CAS No.: 953261-18-2
M. Wt: 404.53
InChI Key: KCBPNRSJFQAMOI-UHFFFAOYSA-N
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Description

N-((1-Benzylpiperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the investigation of multifunctional ligands for complex neurological targets. This molecule is built around a 1-benzylpiperidine scaffold, a structure frequently identified in compounds that interact with central nervous system (CNS) targets . The 1-benzylpiperidine moiety is a versatile chemical building block noted for its presence in a wide array of biologically active molecules, enhancing the compound's potential for blood-brain barrier (BBB) permeability . The structural framework of this compound suggests potential for research as a multitarget-directed ligand (MTDL). Compounds featuring the 1-benzylpiperidine group have demonstrated functional activity against enzymes like acetylcholinesterase (AChE) and have shown high affinity for sigma receptors (σRs), which are implicated in conditions such as neuropathic pain and Alzheimer's disease . The integration of the 2,4-dimethoxybenzenesulfonamide group may further contribute to its binding profile and selectivity. As such, this compound provides a valuable tool for researchers exploring new therapeutic strategies for neurodegenerative diseases and neurological disorders. It is intended for in vitro research applications only. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-2,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S/c1-26-19-8-9-21(20(14-19)27-2)28(24,25)22-15-17-10-12-23(13-11-17)16-18-6-4-3-5-7-18/h3-9,14,17,22H,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBPNRSJFQAMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of N-((1-benzylpiperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By targeting this enzyme, the compound can influence the concentration of acetylcholine in the synaptic cleft, thereby affecting neuronal signaling.

Mode of Action

It is known to interact with its target, acetylcholinesterase, and potentially inhibit its activity. This inhibition could lead to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Biochemical Pathways

The compound’s interaction with Acetylcholinesterase affects the cholinergic neurotransmission pathway. By inhibiting the breakdown of acetylcholine, it can enhance the signaling in this pathway. The downstream effects of this could include increased muscle contraction, enhanced memory and learning, and potentially other effects depending on the specific location of the cholinergic neurons.

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable. These properties would significantly impact the compound’s bioavailability and overall pharmacological effect.

Result of Action

The molecular and cellular effects of the compound’s action would largely depend on its interaction with Acetylcholinesterase and the resulting changes in acetylcholine concentrations. Potential effects could include enhanced neuronal signaling, increased muscle contraction, and improved memory and learning.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the presence of other drugs, the physiological state of the individual, and potentially other factors. Specific information about how these factors might influence the compound’s action is currently unavailable.

Biological Activity

N-((1-benzylpiperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide, a compound derived from the piperidine class, has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology and receptor interactions. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula : C_{19}H_{26}N_{2}O_{4}S
  • Molecular Weight : 366.49 g/mol
  • IUPAC Name : this compound

This compound features a benzylpiperidine moiety linked to a dimethoxybenzenesulfonamide group, which is crucial for its interaction with various biological targets.

1. Dopamine Receptor Affinity

Research has demonstrated that compounds similar to this compound exhibit significant affinity for dopamine receptors. Specifically, studies have shown that related structures selectively antagonize dopamine D4 receptors, which are implicated in various psychiatric disorders including schizophrenia. The selectivity for D4 over D2 receptors suggests potential therapeutic applications in treating conditions where D4 receptor modulation is beneficial .

Table 1: Affinity of Related Compounds for Dopamine Receptors

CompoundD2 Ki (nM)D3 Ki (nM)D4 Ki (nM)
Compound A>10,000>10,00015
Compound B>10,000>10,0008
N-(1-benzylpiperidin-4-yl)methyl sulfonamideTBDTBDTBD

2. Sigma Receptor Interaction

The compound has also been evaluated for its affinity at sigma receptors. A related series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives showed high selectivity for sigma1 receptors with low affinity for sigma2 receptors. This suggests that modifications to the piperidine structure can influence receptor binding profiles significantly .

Table 2: Sigma Receptor Affinities of Related Compounds

CompoundSigma1 Ki (nM)Sigma2 Ki (nM)
Compound C3.90240
Compound DTBDTBD

Study on Behavioral Effects

A study conducted by Heffner et al. investigated the behavioral effects of compounds with varying degrees of DA D4 selectivity. The findings indicated that compounds with higher selectivity for the D4 receptor were effective in inhibiting D-amphetamine-induced hyperactivity in rats, suggesting a potential role in managing hyperdopaminergic states commonly seen in schizophrenia .

Structure-Activity Relationship Studies

Quantitative structure-activity relationship (QSAR) analyses have been employed to understand how structural modifications impact biological activity. For instance, substituents on the aromatic ring significantly affected binding affinities at sigma receptors and dopamine receptors. Electron-withdrawing groups generally increased affinity at sigma2 receptors while maintaining sigma1 selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Pharmacological Profiles

The following table summarizes key structural analogues and their biological activities:

Compound Name Key Structural Features Biological Activity/Receptor Affinity Reference
N-((1-Benzylpiperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide (Target) 1-Benzylpiperidine, 2,4-dimethoxybenzenesulfonamide High sigma1 receptor selectivity (Inference)
N-(1-Benzylpiperidin-4-yl)-2-(2-oxoindolin-3-yl)acetamide (Compound 23) 1-Benzylpiperidine, indolin-2-one acetamide AChE inhibition (IC₅₀ = 0.01 µM)
N-((1H-Pyrrol-2-yl)methyl)-N-cyclobutyl-3,4-dimethoxybenzenesulfonamide (6e) Cyclobutyl, pyrrole-methyl, 3,4-dimethoxybenzenesulfonamide Antiviral scaffold (preclinical)
3-(1-Benzylpiperidin-4-yl)-N-(2-((1-(phenylsulfonyl)indolin-4-yl)oxy)ethyl)propan-1-amine (16) 1-Benzylpiperidine, phenylsulfonyl-indolinyl ether GPCR modulation (synthesis yield: 35%)
N-(1-Benzylpiperidin-4-yl)arylacetamides (e.g., thiophene/naphthyl derivatives) 1-Benzylpiperidine, arylacetamide High sigma1 affinity (Kᵢ < 10 nM)
Key Observations:
  • Sigma Receptor Selectivity : The target compound’s benzylpiperidine scaffold is critical for sigma1 receptor interactions, as seen in N-(1-benzylpiperidin-4-yl)arylacetamides . However, replacement of the sulfonamide group with arylacetamide (e.g., Compound 23) shifts activity toward AChE inhibition .
  • Substituent Effects: The 2,4-dimethoxy groups in the target compound likely improve solubility compared to non-polar substituents (e.g., phenylsulfonyl in Compound 16) . Halogenation on aromatic rings (e.g., in sigma ligands) enhances sigma2 receptor affinity but reduces selectivity .

Pharmacokinetic and Physicochemical Properties

  • Solubility: The 2,4-dimethoxy groups in the target compound may enhance aqueous solubility compared to non-polar derivatives like Compound 16 .
  • Metabolic Stability : Benzylpiperidine derivatives often exhibit moderate metabolic stability, but the sulfonamide group could reduce cytochrome P450 interactions compared to acetamide analogues .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((1-benzylpiperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide, and how are reaction conditions optimized?

  • Methodology : Multi-step synthesis typically involves coupling a 2,4-dimethoxybenzenesulfonyl chloride derivative with a (1-benzylpiperidin-4-yl)methanamine precursor under basic conditions (e.g., triethylamine in dichloromethane). Key steps include:

  • Nucleophilic substitution : Reacting the amine with sulfonyl chloride at 0–25°C for 12–24 hours .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, monitored via HPLC .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Amine activationTriethylamine, DCM, 0°C8598%
SulfonylationRT, 24h7799%

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR confirm piperidine ring conformation (δ 2.5–3.5 ppm for CH2_2 groups) and sulfonamide connectivity .
  • X-ray crystallography : Resolves benzyl-piperidine spatial orientation (e.g., torsion angle 67.5° between piperidine and benzene rings) .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ at m/z 428.2100) .

Q. What preliminary biological activities have been reported for this compound?

  • Receptor affinity : High selectivity for dopamine D4 receptors (Ki = 12 nM vs. D2 Ki = 240 nM) due to the 2,4-dimethoxybenzene motif .
  • Functional assays : Antagonizes quinpirole-induced D4 activation in vitro (IC50_{50} = 50 nM) .

Advanced Research Questions

Q. How does structural modification of the 2,4-dimethoxy group impact dopamine receptor selectivity?

  • Methodology :

  • SAR studies : Replace methoxy with halogens or alkyl groups to assess binding.
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with D4 receptor hydrophobic pockets .
    • Key finding : Ortho-methoxy removal reduces D2 affinity by 10-fold, enhancing D4 selectivity .

Q. What strategies resolve contradictory data on metabolic stability in preclinical studies?

  • Contradiction : Some studies report rapid hepatic clearance (t1/2_{1/2} = 1.2h), while others note prolonged stability in CNS tissue.
  • Resolution :

  • Microsomal assays : Use human liver microsomes + NADPH to identify cytochrome P450 isoforms responsible for degradation .
  • Blood-brain barrier (BBB) penetration : LogP = 2.8 suggests moderate CNS availability, validated via in situ perfusion .

Q. How can synthetic yields be improved while minimizing byproducts?

  • Optimization :

  • Solvent selection : Replace DCM with DMF to enhance sulfonylation kinetics (yield increase from 77% to 89%) .
  • Catalysis : Add KI (0.1 equiv) to suppress sulfonate ester formation .

Data Contradiction Analysis

Q. Why do affinity values for sigma-1 receptors vary across studies?

  • Source variation :

  • Study A : Ki = 180 nM (using 3H^3H-(+)-pentazocine) .
  • Study B : Ki = 320 nM (using 3H^3H-DTG) .
    • Resolution : Radioligand choice and membrane preparation protocols (e.g., rat vs. human receptors) account for discrepancies.

Research Design Recommendations

Q. What in vivo models are optimal for evaluating neuropsychiatric applications?

  • Models :

  • Prepulse inhibition (PPI) tests : Assess D4-mediated antipsychotic effects in rodents .
  • Morris water maze : Evaluate cognitive enhancement in Alzheimer’s models .

Q. How to integrate computational chemistry for derivative design?

  • Workflow :

QSAR : Train models on existing Ki data for D2/D4 receptors.

MD simulations : Predict binding stability of sulfonamide derivatives (e.g., 10 ns trajectories in GROMACS) .

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